
Mibefradil dihydrochloride
Vue d'ensemble
Description
Le dichlorhydrate de mibefradil est un composé pharmaceutique qui a été initialement développé pour le traitement de l'hypertension artérielle et de l'angine de poitrine chronique. C'est un bloqueur non sélectif des canaux calciques qui inhibe l'influx d'ions calcium à travers les canaux calciques de type T (basse tension) et de type L (haute tension) du muscle cardiaque et lisse vasculaire . Ce composé a été commercialisé sous le nom commercial de Posicor mais a été retiré volontairement du marché en raison de risques potentiels graves pour la santé .
Méthodes De Préparation
La synthèse du dichlorhydrate de mibefradil implique plusieurs étapes. La principale voie de synthèse comprend la préparation du dérivé benzimidazole, suivie de la formation de la structure tétralol. Le produit final est obtenu en faisant réagir l'intermédiaire avec de l'acide chlorhydrique pour former le sel dihydrochlorure . Les méthodes de production industrielle impliquent généralement l'optimisation des conditions réactionnelles telles que la température, la pression et le choix du solvant afin de maximiser le rendement et la pureté .
Analyse Des Réactions Chimiques
Hydrolysis of the Ester Side Chain
The primary chemical reaction involves esterase-mediated hydrolysis of the methoxyacetate ester group, yielding the alcohol metabolite Ro 40-5966 (Figure 1). This reaction is pH-dependent and occurs both in vivo and under alkaline conditions in vitro .
Key Data:
Reaction Condition | Enzyme/Catalyst | Product | Bioactivity (% of Parent) |
---|---|---|---|
Alkaline hydrolysis (10N NaOH, 12 min) | None | Ro 40-5966 | ~10% |
In vivo (plasma esterases) | Esterases/CYP3A4 | Ro 40-5966 + glucuronides | ≤10% |
-
Mechanism : Nucleophilic attack by water or hydroxide ions at the ester carbonyl carbon, leading to cleavage of the ester bond .
-
Impact : Ro 40-5966 retains partial L-type calcium channel blocking activity but lacks T-type selectivity .
Cytochrome P450-Mediated Oxidation
Mibefradil undergoes CYP3A4-catalyzed oxidation , forming hydroxylated metabolites. This pathway diminishes with chronic dosing due to autoinhibition of CYP3A4 .
Metabolic Interactions:
CYP Enzyme | Inhibition by Mibefradil (IC₅₀) | Clinical Relevance |
---|---|---|
CYP3A4 | 0.2–1.0 μM | Drug-drug interactions (e.g., statins, antifungals) |
CYP2D6 | >10 μM | Minor interaction risk |
CYP2C9 | >10 μM | Limited significance |
-
Oxidation Sites : Predominantly at the tetralin ring and benzimidazole moiety .
-
Consequences : Reduced clearance of co-administered drugs metabolized by CYP3A4, contributing to mibefradil’s market withdrawal .
Glucuronidation
Secondary phase II metabolism involves uridine 5'-diphospho-glucuronosyltransferase (UGT) conjugation, producing water-soluble glucuronides excreted renally .
Reaction Characteristics:
-
Substrate : Hydroxylated metabolites (from CYP3A4 oxidation) and Ro 40-5966.
-
Outcome : Enhanced renal excretion, minimizing systemic accumulation .
Degradation Under Stress Conditions
Forced degradation studies reveal instability under acidic/alkaline hydrolysis and oxidative stress :
Condition | Degradation Products | Stability Profile |
---|---|---|
0.1N HCl (60°C, 24h) | Ro 40-5966, des-fluoro derivatives | >20% degradation |
3% H₂O₂ (RT, 24h) | Oxidized benzimidazole derivatives | Moderate instability |
Photolysis (UV, 48h) | Photoisomers | <10% degradation |
Synthetic Modifications
Derivatives like NNC55-0396 are synthesized via ester hydrolysis followed by structural optimization to enhance T-type selectivity and reduce CYP3A4 inhibition .
Comparative Pharmacodynamics:
Parameter | This compound | NNC55-0396 |
---|---|---|
T-type IC₅₀ | 2.7 μM | 1.2 μM |
L-type IC₅₀ | 18.6 μM | >30 μM |
CYP3A4 Inhibition | Strong (IC₅₀ ~0.2 μM) | Weak (IC₅₀ >10 μM) |
Analytical Characterization
High-Performance Liquid Chromatography (HPLC) methods are pivotal for tracking reaction outcomes:
Column | Mobile Phase | Detection (λ) | Retention Time (min) |
---|---|---|---|
C18 (150mm × 4.6mm) | Acetonitrile/H₂O (70:30) | 275 nm | 12.3 (mibefradil) |
8.9 (Ro 40-5966) |
Applications De Recherche Scientifique
Cardiovascular Applications
Hypertension and Angina Treatment
Mibefradil is primarily recognized for its role in managing hypertension and chronic stable angina. As the first T-type calcium channel blocker, it operates differently from traditional L-type calcium channel blockers by selectively blocking T-type channels, which are activated at lower voltages. This mechanism allows for effective vasodilation without causing reflex tachycardia, a common side effect of other calcium channel blockers .
Clinical Efficacy
- Blood Pressure Reduction : Clinical studies have shown that mibefradil significantly reduces blood pressure, often more effectively than diltiazem and comparably to amlodipine and nifedipine .
- Exercise Tolerance : In patients with chronic stable angina, mibefradil has been demonstrated to improve exercise tolerance and delay ischemia onset during physical activity .
Study | Population | Outcome |
---|---|---|
AAFP Review | Hypertensive patients | Mibefradil more effective than diltiazem |
PubMed Study | Angina patients | Improved exercise capacity and reduced ischemia onset |
Anti-Cancer Potential
Recent research has explored mibefradil's potential as an anti-cancer agent. Its ability to block Orai channels, which are involved in store-operated calcium entry (SOCE), suggests a novel mechanism for regulating cell growth and apoptosis in cancer cells .
Metabolic Effects
Mibefradil has also been investigated for its effects on glucose metabolism. Studies indicate that it can reduce blood glucose levels in diabetic models by modulating T-type calcium channel activity . This positions mibefradil as a potential therapeutic target for diabetes management.
Key Findings
- Hypoglycemic Effects : In db/db mice, mibefradil treatment resulted in significant reductions in fasting blood glucose and triglycerides .
- Mechanistic Insights : The drug's action on T-type calcium channels may play a critical role in regulating insulin sensitivity and glucose homeostasis.
Study | Model | Outcome |
---|---|---|
PMC Study | db/db mice | Reduced fasting blood glucose levels |
PMC Study | db/db mice | Decreased triglycerides and improved insulin sensitivity |
Safety Profile and Side Effects
While mibefradil is generally well-tolerated, some side effects have been reported. These include dizziness, fatigue, and lightheadedness. Notably, the incidence of peripheral edema is lower compared to other calcium channel blockers like diltiazem and nifedipine .
Mécanisme D'action
Mibefradil dihydrochloride exerts its effects by selectively blocking T-type calcium channels over L-type calcium channels. This selective blockade reduces the influx of calcium ions into cardiac and vascular smooth muscle cells, leading to vasodilation and decreased peripheral vascular resistance . The compound also slows sinus and atrioventricular node conduction, resulting in a slight reduction in heart rate and myocardial oxygen demand .
Comparaison Avec Des Composés Similaires
Le dichlorhydrate de mibefradil est unique en raison de son blocage sélectif des canaux calciques de type T. Des composés similaires comprennent :
Nifédipine : Bloque principalement les canaux calciques de type L et est utilisé pour traiter l'hypertension et l'angine de poitrine.
Amlodipine : Un autre bloqueur des canaux calciques de type L avec des applications similaires.
Diltiazem : Bloque à la fois les canaux calciques de type L et de type T mais avec moins de sélectivité que le mibefradil. La sélectivité unique du mibefradil pour les canaux de type T le distingue de ces autres bloqueurs des canaux calciques.
Propriétés
Numéro CAS |
116666-63-8 |
---|---|
Formule moléculaire |
C29H39ClFN3O3 |
Poids moléculaire |
532.1 g/mol |
Nom IUPAC |
[(1S,2S)-2-[2-[3-(1H-benzimidazol-2-yl)propyl-methylamino]ethyl]-6-fluoro-1-propan-2-yl-3,4-dihydro-1H-naphthalen-2-yl] 2-methoxyacetate;hydrochloride |
InChI |
InChI=1S/C29H38FN3O3.ClH/c1-20(2)28-23-12-11-22(30)18-21(23)13-14-29(28,36-27(34)19-35-4)15-17-33(3)16-7-10-26-31-24-8-5-6-9-25(24)32-26;/h5-6,8-9,11-12,18,20,28H,7,10,13-17,19H2,1-4H3,(H,31,32);1H/t28-,29-;/m0./s1 |
Clé InChI |
UKGWRIXCWLUSJF-OCPPCWRMSA-N |
SMILES |
CC(C)C1C2=C(CCC1(CCN(C)CCCC3=NC4=CC=CC=C4N3)OC(=O)COC)C=C(C=C2)F.Cl.Cl |
SMILES isomérique |
CC(C)[C@H]1C2=C(CC[C@@]1(CCN(C)CCCC3=NC4=CC=CC=C4N3)OC(=O)COC)C=C(C=C2)F.Cl |
SMILES canonique |
CC(C)C1C2=C(CCC1(CCN(C)CCCC3=NC4=CC=CC=C4N3)OC(=O)COC)C=C(C=C2)F.Cl |
Apparence |
Assay:≥95%A crystalline solid |
Key on ui other cas no. |
116666-63-8 |
Numéros CAS associés |
116644-53-2 (Parent) |
Synonymes |
[(1S,2S)-2-[2-[3-(1H-benzimidazol-2-yl)propyl-methylamino]ethyl]-6-fluoro-1-propan-2-yl-3,4-dihydro-1H-naphthalen-2-yl] 2-methoxyacetate; dihydrochloride |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of Mibefradil dihydrochloride?
A1: this compound primarily acts as a T-type calcium channel blocker. [] This means it inhibits the flow of calcium ions through these channels, which are involved in various cellular processes, including smooth muscle contraction and neuronal excitability.
Q2: Beyond its calcium channel blocking activity, has this compound shown potential in other therapeutic areas?
A3: Interestingly, this compound has been identified as a potential radiosensitizer for glioblastoma multiforme (GBM). [, , , ] This means it can enhance the sensitivity of tumor cells to radiation therapy. Studies indicate that this compound might achieve this by inhibiting DNA repair mechanisms, specifically nonhomologous end-joining (NHEJ) and homologous recombination (HR), in tumor cells. []
Q3: Are there any clinical trials investigating the use of this compound as a radiosensitizer?
A4: Yes, a Phase I clinical trial has been initiated to evaluate the safety and maximum tolerated dose of this compound when combined with hypofractionated radiation therapy in patients with recurrent GBM. [, , ]
Q4: How does this compound compare to other radiosensitizers in preclinical studies?
A5: Preclinical studies using a high-throughput cell-based screen have shown that this compound exhibits potent DSB repair inhibition and effectively radiosensitizes cancer cell lines in vitro. [] This suggests it holds promise as a potential chemo- and radiosensitizer, comparable to other agents under investigation.
Q5: Has this compound demonstrated any effects on cardiac tissue remodeling?
A6: Studies in dogs with induced atrial fibrillation have shown that this compound might reduce fibrosis in atrial myocytes. [] This finding suggests a potential role for this compound in mitigating adverse cardiac remodeling associated with atrial fibrillation.
Q6: What is the role of this compound in understanding calcium signaling in smooth muscle cells?
A7: Research using mouse vas deferens has shown that this compound, along with other T-type calcium channel blockers, did not significantly impact the amplitude of excitatory junction potentials or neuroeffector calcium transients. [] This suggests that T-type calcium channels might not play a major role in amplifying calcium influx through P2X receptors in this specific smooth muscle model.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.